molecular formula C10H20N2O3 B1372989 (3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate CAS No. 429673-81-4

(3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate

Cat. No.: B1372989
CAS No.: 429673-81-4
M. Wt: 216.28 g/mol
InChI Key: IJLLHXGWHBTSPV-YUMQZZPRSA-N
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Description

“(3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H20N2O3 . It has a molecular weight of 216.28 g/mol . This compound is also known by other names such as tert-butyl trans-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12/h7-8,11,13H,5-6H2,1-4H3/t7-,8-/m0/s1 . The canonical SMILES representation is CC©©OC(=O)N1CC(C(C1)O)NC . The isomeric SMILES representation is CC©©OC(=O)N1CC@@HO)NC .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 216.28 g/mol . The compound’s InChI key is IJLLHXGWHBTSPV-YUMQZZPRSA-N .

Scientific Research Applications

Enantioselective Synthesis

  • A study described the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, including a compound similar to (3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, via a nitrile anion cyclization strategy. This method achieved high yields and enantioselectivity, demonstrating its potential for synthesizing chiral pyrrolidine compounds (Chung et al., 2005).

Structural Analysis of Derivatives

  • Another research focused on a compound with a structure related to this compound, analyzing its crystal and molecular structure. This study contributes to the understanding of the structural properties of pyrrolidine derivatives (Weber et al., 1995).

Metabolic Studies

  • Research into the metabolism of a compound structurally similar to this compound was conducted using rat liver microsomes. The study provides insight into the metabolic pathways and transformations of such compounds (Yoo et al., 2008).

Synthesis of Fluoroalkyl-Substituted Pyrazoles

  • A method was developed for the acylation of tert-butyl 3-(methylamino)but-2-enoate, a compound related to this compound, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids. This highlights its use in the synthesis of complex heterocyclic compounds (Iminov et al., 2015).

Anti-inflammatory Applications

  • A study synthesized a series of compounds including 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, structurally related to this compound, for potential anti-inflammatory and analgesic applications (Ikuta et al., 1987).

Synthesis of Azasugars

  • Research into the asymmetric synthesis of protected polyhydroxylated pyrrolidine, a key intermediate for the synthesis of pyrrolidine azasugars, utilized compounds similar to this compound. This demonstrates its utility in complex organic synthesis processes (Pei-qiang, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12/h7-8,11,13H,5-6H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLLHXGWHBTSPV-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801141190
Record name 1,1-Dimethylethyl (3S,4S)-3-hydroxy-4-(methylamino)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

429673-81-4
Record name 1,1-Dimethylethyl (3S,4S)-3-hydroxy-4-(methylamino)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=429673-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S,4S)-3-hydroxy-4-(methylamino)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester (1.50 g, 8.10 mmol) in methylamine (15 mL, 40% solution in water). Warm to 50° C. and stir in a sealed vessel overnight. Dilute the mixture with saturated sodium bicarbonate and extract with dichloromethane (3×). Dry the organics over sodium sulfate, filter, and evaporate. Purify by silica gel chromatography, eluting with 0-10% methanol (2N NH3)/CH2Cl2 to give 1.87 g (97%) of 3-hydroxy-4-methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester as a yellow oil.
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Synthesis routes and methods II

Procedure details

N-Boc-3-pyrroline (1) (16 kg) was treated with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (15.2 kg) in aqueous ACN to form the bromohydrin (2). After the reaction was complete, the excess brominating agent was quenched with aqueous sodium thiosulfate solution and the crude reaction mixture was treated with aqueous NaOH. The resulting epoxide was extracted with MTBE and the organic layer was concentrated to give the crude epoxide (3). This epoxide was added to 40% aqueous methylamine and, after the reaction was complete, the excess methylamine and water were removed by distillation and the product, (4), (18.5 kg) was isolated from diisopropyl ether.
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16 kg
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Aqueous methylamine solution (40% solution, 812 mL, 3.8 mol) was added to the epoxide 3 (140 g, 0.65 mol) at room temperature and the reaction was stirred until complete. The excess methylamine was removed by distillation under reduced pressure. To the residue obtained, diisopropyl ether (800 mL) was added and the mixture stirred for about 30 min. The solid was filtered, washed with diisopropyl ether (200 mL), then dried to give compound 4 (135 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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